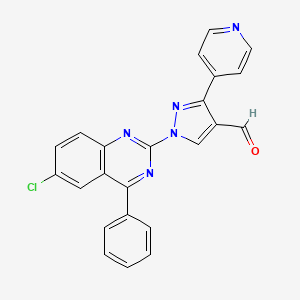

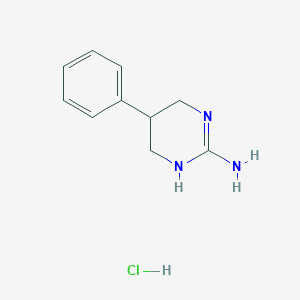

![molecular formula C22H16N4O3 B2463991 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-08-5](/img/structure/B2463991.png)

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been reported .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .

Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids is one of the methods of synthesis of 4-benzimidazolyl anilines . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .

Physical And Chemical Properties Analysis

The IR spectrum of the compound shows peaks at 3390 cm−1 (NH benzimidazole), 3278 cm−1 (NH aminophenyl), 3043 cm−1 (CH arom), 2922 cm−1 (CH aliph), 1673 cm−1 (C=O), 1603 cm−1 (C=N), and 1548 cm−1 (C=C arom) . The 1H NMR spectrum (DMSO-d6, 500 MHz) shows peaks at 4.30 ppm (s, 2H, CH2), 7.40 ppm (m, 2H, H5, H6 benzimidazole moiety), 7.70 ppm (m, 2H, H4, H7 benzimidazole moiety), 7.87 ppm (d, 2H, J = 7.65, H2, H6 aminophenyl moiety), 8.15 ppm (d, 2H, J = 7.65, H3, H5 aminophenyl moiety), 10.76 ppm (s, 1H, NH aminophenyl, D2O exchangeable), and 12.43 ppm (br., 1H, NH benzimidazole, D2O exchangeable) .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Benzimidazole and Imidazole Inhibitors: N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, including compounds structurally related to (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide, are used as nanomolar inhibitors of human histone deacetylases. They display efficacy in human tumor xenograft models (Bressi et al., 2010).

Synthesis Methods

- Synthesis of Imidazole-Fused Benzodiazocines: A synthesis method involving Morita–Baylis–Hillman reaction and reductive intramolecular cyclization has been described for producing imidazole-fused benzodiazocine compounds (Mishra & Batra, 2010).

Antimicrobial Activity

- Thiosemicarbazide Derivatives in Heterocyclic Synthesis: 1-(2-Benzamido-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl)-4-phenylthiosemicarbazide, a precursor for synthesizing imidazole ring systems, has demonstrated antimicrobial activity for some synthesized compounds (Elmagd et al., 2017).

Antitumor Activities

- Imidazole Acyl Urea Derivatives as Raf Kinase Inhibitors: Novel imidazole acyl urea derivatives synthesized through a multi-step reaction have shown antitumor activities against human gastric carcinoma cell lines (Zhu, 2015).

Novel Fused Heterocyclic Compounds

- Preparation and Antimicrobial Studies: Imidazole derivatives have been used in the synthesis of novel fused heterocyclic compounds, exhibiting antimicrobial activity (Khairwar et al., 2021).

Angiotensin II Receptor Antagonists

- Imidazole-5-acrylic Acids as Antagonists: Research on imidazole-5-acrylic acid derivatives has led to the discovery of compounds with nanomolar affinity for angiotensin II receptors, showing good oral activity (Keenan et al., 1993).

Benzimidazole Derivatives in Chemotherapy

- Synthesis of Benzimidazole Derivatives for Anticancer Activity: Benzimidazole derivatives, featuring structural similarity to (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide, are synthesized and evaluated for anticancer activity (Jafar et al., 2010).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-21(14-11-15-9-12-16(13-10-15)26(28)29)23-18-6-2-1-5-17(18)22-24-19-7-3-4-8-20(19)25-22/h1-14H,(H,23,27)(H,24,25)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWCAYQOHZJBZ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

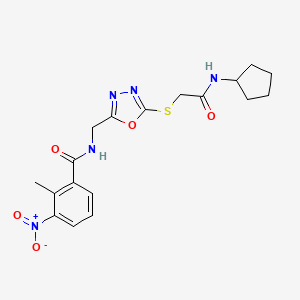

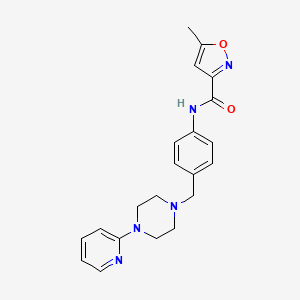

![8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463908.png)

![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

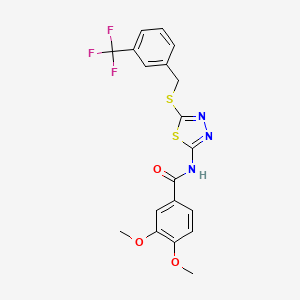

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

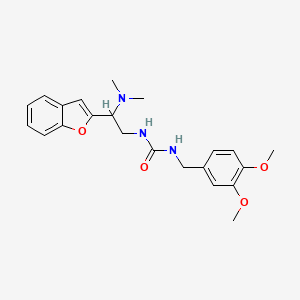

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

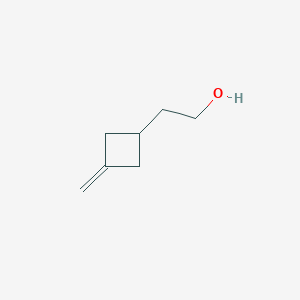

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)